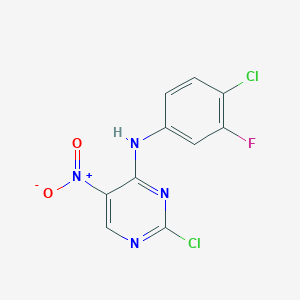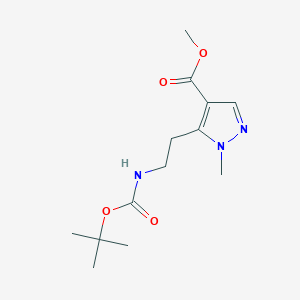
5-(2-叔丁氧羰基氨基乙基)-1-甲基-1H-吡唑-4-羧酸甲酯
描述
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽核酸 (PNA) 寡核苷酸缀合物的合成
该化合物用于合成 PNA 寡核苷酸缀合物,这些缀合物在生物医药和诊断领域具有重要意义。它们用作抗基因剂和分子传感器。 高效合成 PNA 可以潜在地降低成本并增加其可用性,使其得到更广泛的应用 .
分子生物学工具的开发
该化合物中的叔丁氧羰基是创建分子生物学工具的关键。 PNA 类似于核酸,可以使用该化合物设计,以保留 DNA 的碱基,同时用假肽骨架取代脱氧核糖磷酸二酯骨架 .
叔丁氧羰基的直接引入
在合成有机化学中,叔丁氧羰基得到广泛应用。 该化合物提供了一种直接将该基团引入各种有机化合物的方法,提高了合成过程的效率和多功能性 .
具有侧链胺官能团的聚合物的合成
该化合物的甲基丙烯酸酯衍生物可以聚合成具有侧链胺官能团的聚合物。 BOC 保护基团通常用酸去除,这是聚合物化学中的标准程序 .
PEG 衍生物的合成
该化合物用于合成含有两个 Boc 保护氨基的氨基的 PEG 衍生物。 这些衍生物与羧酸、活化的 NHS 酯和羰基反应,使其在各种合成应用中具有价值 .
作用机制
Target of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates , suggesting that this compound may also interact with nucleic acids or proteins.
Mode of Action
It is known that compounds with similar structures can be used in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” may be involved in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the tert-butoxycarbonyl group, which is commonly used to improve the pharmacokinetic properties of drugs .
Result of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates, which can interact with nucleic acids and proteins .
Action Environment
The action environment of the compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” is likely to be within the cell, given its potential role in the synthesis of peptide nucleic acid oligonucleotide conjugates . Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
methyl 1-methyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)14-7-6-10-9(11(17)19-5)8-15-16(10)4/h8H,6-7H2,1-5H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLTSVLKZXTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=NN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



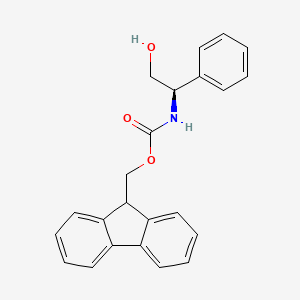

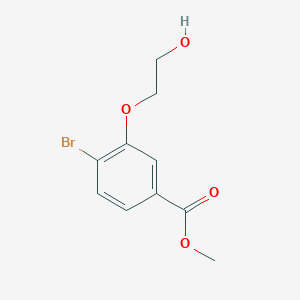

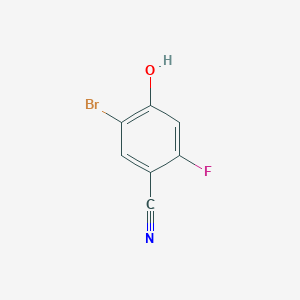
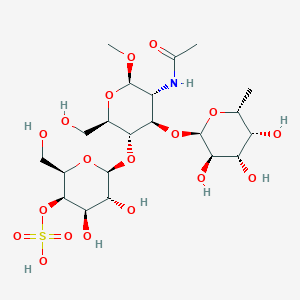
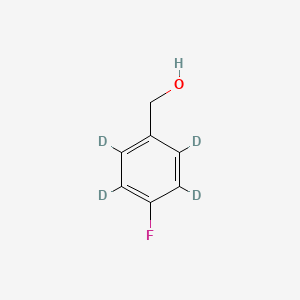

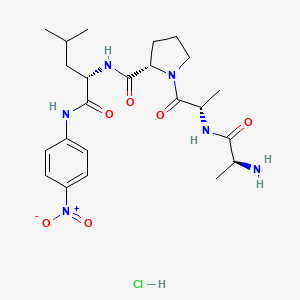
![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
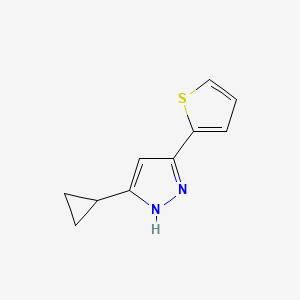
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
